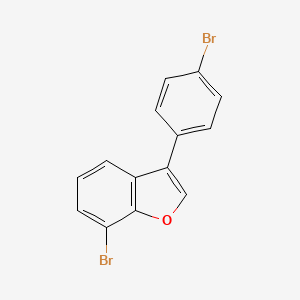
7-Bromo-3-(4-bromophenyl)-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3-(4-bromophenyl)-1-benzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This compound is characterized by the presence of two bromine atoms, one on the benzofuran ring and the other on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(4-bromophenyl)-1-benzofuran typically involves the bromination of 3-phenyl-1-benzofuran. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, under reflux conditions to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-3-(4-bromophenyl)-1-benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions can be used.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
7-Bromo-3-(4-bromophenyl)-1-benzofuran has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Material Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with biological targets and its mechanism of action.
Mécanisme D'action
The mechanism of action of 7-Bromo-3-(4-bromophenyl)-1-benzofuran involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through molecular docking studies and biological assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-1-benzofuran: The parent compound without bromine substitution.
7-Bromo-1-benzofuran: A simpler brominated benzofuran.
4-Bromophenyl derivatives: Compounds with bromine substitution on the phenyl ring.
Uniqueness
7-Bromo-3-(4-bromophenyl)-1-benzofuran is unique due to the presence of bromine atoms on both the benzofuran and phenyl rings. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
59132-58-0 |
|---|---|
Formule moléculaire |
C14H8Br2O |
Poids moléculaire |
352.02 g/mol |
Nom IUPAC |
7-bromo-3-(4-bromophenyl)-1-benzofuran |
InChI |
InChI=1S/C14H8Br2O/c15-10-6-4-9(5-7-10)12-8-17-14-11(12)2-1-3-13(14)16/h1-8H |
Clé InChI |
GQYHEDCPYOETEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)OC=C2C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



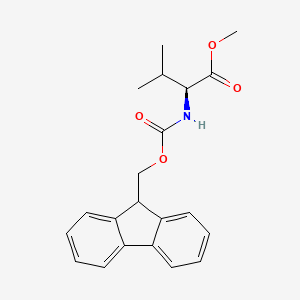
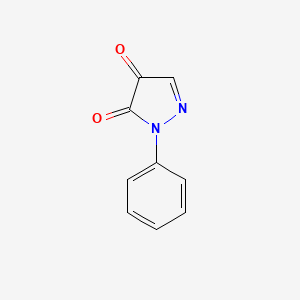
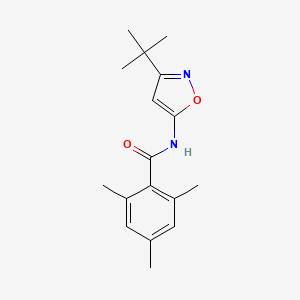
![2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12889125.png)
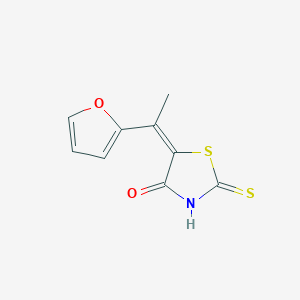
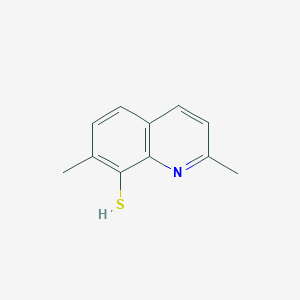
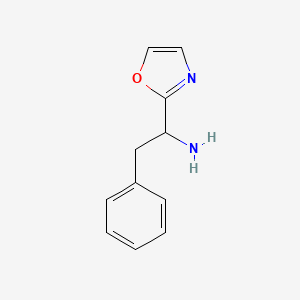
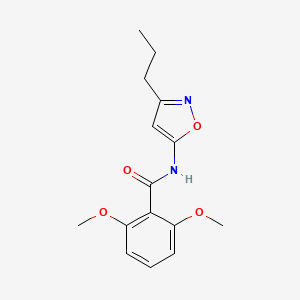
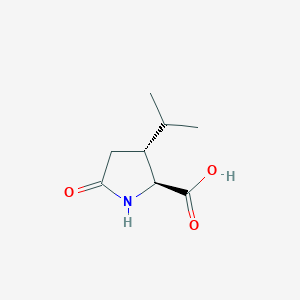
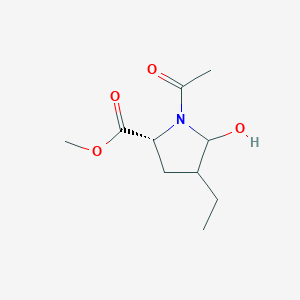
![2-(Diphenylphosphanyl)-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12889156.png)


